molecular formula C19H17N3O B2570891 N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide CAS No. 1797857-79-4

N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide

Cat. No. B2570891
CAS RN: 1797857-79-4
M. Wt: 303.365
InChI Key: IXXRZHRVZYKIGE-UHFFFAOYSA-N
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Description

“N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide” is a derivative of indole-2-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The synthesis of indole-2-carboxamides involves various strategies . The indole molecule has seven positions to accommodate different substitutions, thus, new derivatives of the indole can be synthesized according to these seven positions . A palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has been developed for the rapid synthesis of indole-3-carboxamide skeletons .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . These compounds increase the conversion rate of carboxylic acid to carboxamide .

Mechanism of Action

Various studies identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides . When docked into the MmpL3 active site, certain indoleamide analogues adopted a binding profile similar to the indoleamide ligand ICA38 .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-22(19(12-20)9-4-10-19)18(23)17-11-15-14-6-3-2-5-13(14)7-8-16(15)21-17/h2-3,5-8,11,21H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXRZHRVZYKIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=C(N1)C=CC3=CC=CC=C32)C4(CCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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